(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide
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Overview
Description
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and receptors, including protein kinases and G protein-coupled receptors. This inhibition can lead to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects:
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate neuronal activity in the brain. However, the specific effects of this compound can vary depending on the cell type and experimental conditions.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors. This can be useful for studying specific signaling pathways and physiological responses. However, one limitation is that the effects of this compound can be cell type-specific and may not be applicable to all experimental systems.
Future Directions
There are several future directions for the study of (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its specific targets in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the development of new synthesis methods and modifications of the compound could lead to improved efficacy and specificity.
Synthesis Methods
The synthesis of (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide has been reported by several researchers. One of the most common methods involves the reaction of 6-bromo-2-methylquinoline-4-carbaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst to yield the desired product. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide has been used in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been shown to inhibit the activity of certain enzymes and receptors, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-pyridin-4-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-12-10-17(15-11-14(19)3-4-16(15)21-12)22-18(23)5-2-13-6-8-20-9-7-13/h2-11H,1H3,(H,21,22,23)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUNNQITWAAIU-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)/C=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide |
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